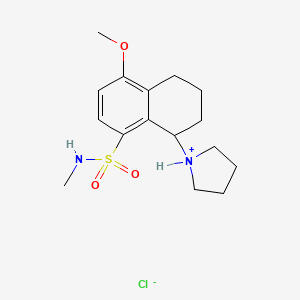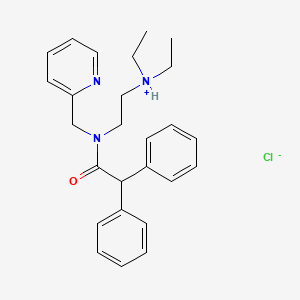
Isodecyl tridecyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecyl tridecyl phthalate is a high-molecular-weight phthalate ester commonly used as a plasticizer. It is derived from the esterification of phthalic acid with isodecyl and tridecyl alcohols. This compound is known for its ability to increase the flexibility and durability of plastic products, making it a valuable additive in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isodecyl tridecyl phthalate involves the esterification of phthalic acid with isodecyl and tridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of phthalic acid and the alcohols into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to ensure complete esterification. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Isodecyl tridecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between different alcohols and esters, facilitated by an acid or base catalyst .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst, temperature range of 50-100°C.
Transesterification: Alcohols (e.g., methanol, ethanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst, temperature range of 100-150°C.
Major Products Formed
Hydrolysis: Phthalic acid, isodecyl alcohol, tridecyl alcohol.
Transesterification: New esters formed from the exchange of ester groups between different alcohols and this compound.
Aplicaciones Científicas De Investigación
Isodecyl tridecyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and coatings.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its bioaccumulative properties.
Industry: Widely used in the manufacturing of plastic products, including food wrappers, pharmaceutical pills, and coatings for furnishings and cookware
Mecanismo De Acción
Isodecyl tridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. At the molecular level, it disrupts the intermolecular forces between polymer chains, allowing them to move more freely. This mechanism is crucial for enhancing the mechanical properties of plastic products .
Comparación Con Compuestos Similares
Isodecyl tridecyl phthalate is often compared with other high-molecular-weight phthalates, such as diisononyl phthalate and diisodecyl phthalate. These compounds share similar properties and applications but differ in their specific alcohol components and molecular structures. For example:
Diisononyl phthalate: Derived from the esterification of phthalic acid with isononyl alcohols.
Diisodecyl phthalate: Derived from the esterification of phthalic acid with isodecyl alcohols
This compound is unique due to its combination of isodecyl and tridecyl alcohols, which provides distinct mechanical properties and flexibility compared to other phthalates .
Propiedades
Número CAS |
61886-60-0 |
|---|---|
Fórmula molecular |
C31H52O4 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
2-O-(8-methylnonyl) 1-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O4/c1-4-5-6-7-8-9-10-11-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |
Clave InChI |
TYLLMRSWXAGLFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)


![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)




![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)


![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
